![molecular formula C14H22N4O2S2 B2855412 N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide CAS No. 893148-45-3](/img/structure/B2855412.png)

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

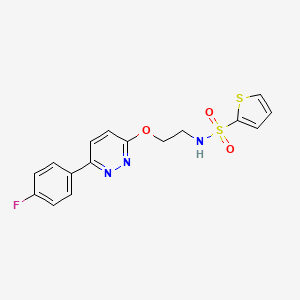

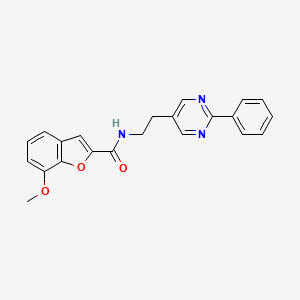

“N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide” is a chemical compound with the molecular formula C14H22N4O2S2 and a molecular weight of 342.48. It has a complex structure that includes a cyclopentylamino group, a thiadiazol group, and a butanamide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a cyclopentylamino group, which is a five-membered ring with an amino group attached. It also contains a thiadiazol group, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms .Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Applications

Compounds with the 1,3,4-thiadiazole moiety have been extensively studied for their inhibitory effects on carbonic anhydrase (CA) isozymes. For example, halogenated sulfonamides and aminobenzolamides, including those with 1,3,4-thiadiazole groups, have shown potent inhibition of tumor-associated isozyme CA IX, suggesting potential as antitumor agents (Ilies et al., 2003). This is particularly significant as CA IX is associated with various carcinomas and is a target for cancer therapy.

Antimicrobial and Antitubercular Activity

Derivatives of 1,3,4-thiadiazoles have also been explored for their antimicrobial properties. A study by Karabanovich et al. (2016) developed 1,3,4-thiadiazole derivatives as selective antitubercular agents, showing outstanding activity against Mycobacterium tuberculosis strains, including multidrug-resistant ones (Karabanovich et al., 2016). These compounds exhibited selective antimycobacterial effects with minimal toxicity to mammalian cells, highlighting their potential in treating tuberculosis.

CNS Activity

Some 1,3,4-thiadiazole derivatives have been evaluated for their central nervous system (CNS) activity, showing promising antidepressant and anxiolytic effects. For instance, Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, some of which demonstrated efficacy comparable to reference drugs like Imipramine and Diazepam (Clerici et al., 2001). This suggests a potential application in the development of new therapeutic agents for mental health disorders.

Antitumor and Antiproliferative Agents

The structural motifs similar to N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide have been implicated in the design of antitumor and antiproliferative agents. For example, the development of 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles has shown promising antituberculosis and antiproliferative activities, highlighting the potential of such compounds in cancer therapy (Karabanovich et al., 2016).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other compounds, it may function by binding to its target and modulating its activity .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. It is likely that the compound’s effects are mediated through its interaction with its targets, leading to changes in downstream signaling pathways .

Pharmacokinetics

Like many similar compounds, it is likely to be metabolized by the liver and excreted by the kidneys . Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport proteins .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the individual (such as age, sex, and health status) .

Eigenschaften

IUPAC Name |

N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S2/c1-9(2)7-11(19)16-13-17-18-14(22-13)21-8-12(20)15-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,15,20)(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUIVNPHTOMSSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine](/img/structure/B2855331.png)

![6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2855336.png)

![1-(3-methoxypropyl)-2-(4-methylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2855341.png)

![[2-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B2855345.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2855346.png)

![N-(6-Acetylbenzo[D]1,3-dioxolen-5-YL)-2-(4-(2-fluorophenyl)piperazinyl)ethanamide](/img/structure/B2855348.png)

![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)